molecular formula C8H6BrClN2 B12101564 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12101564
M. Wt: 245.50 g/mol
InChI Key: MBUGYLFFIDOVCW-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1648841-57-9) is a high-value bifunctional chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a privileged heterocyclic scaffold, the imidazo[1,2-a]pyridine, which is a prominent pharmacophore in medicinal chemistry . This core structure is found in several marketed drugs, including Zolpidem (sedative), Alpidem (anxiolytic), and Minodronic acid (antiosteoporosis) . The presence of both bromo and chloromethyl functional groups at the 3- and 2-positions of the heterocycle, respectively, provides two distinct and orthogonal sites for chemical modification, making it an exceptionally versatile building block for the construction of a diverse library of derivatives . The primary research value of this compound lies in its application for further C-H bond functionalization and derivatization, particularly through Lewis acid-catalyzed reactions such as the aza-Friedel–Crafts reaction . These methods are instrumental in the green and efficient synthesis of structurally functionalized imidazo[1,2-a]pyridine derivatives, which are priority scaffolds for investigating new biological activities . The reactive chloromethyl group allows for direct nucleophilic substitution, facilitating the introduction of amine-containing motifs, such as the morpholine unit, which is frequently exploited in medicinal chemistry for its advantageous physicochemical and metabolic properties . Concurrently, the bromo substituent is amenable to metal-catalyzed cross-coupling reactions, enabling further structural diversification. Researchers can utilize this compound in the design and rapid synthesis of novel candidates with potential analgesic, anticancer, antiosteoporosis, or anxiolytic activities . Furthermore, related imidazo[1,2-a]pyridine derivatives are also investigated for their fluorescent properties, suggesting potential applications in the development of biomarkers and chemosensors . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5H2

InChI Key

MBUGYLFFIDOVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent like chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine . This intermediate can then be further reacted with chloromethylating agents to introduce the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, chloromethylation, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. For instance, compounds containing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit the growth of various pathogens, making them potential candidates for antibiotic development .

Neuropathic Pain Treatment
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine has been identified in studies as having potential applications in treating neuropathic pain. Its derivatives have been tested for their efficacy in modulating pain pathways, offering a novel approach to pain management .

Anticancer Activity
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Synthetic Methodologies

Synthesis of Imidazo[1,2-a]pyridines
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine serves as a versatile building block in the synthesis of more complex imidazo[1,2-a]pyridine derivatives. It can undergo various reactions such as C-alkylation and cross-coupling reactions using palladium catalysts to form substituted imidazo[1,2-a]pyridines with diverse functional groups .

Chemodivergent Synthesis
Recent advancements have demonstrated the chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under mild conditions. This method showcases the compound's utility in generating a variety of derivatives through controlled reaction conditions without the need for metal catalysts .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against common bacterial strains. The results indicated that compounds featuring the 3-bromo substitution exhibited enhanced activity compared to their non-brominated counterparts. This suggests that halogen substitutions can significantly influence biological activity.

Case Study 2: Pain Management

In a preclinical model for neuropathic pain, researchers investigated the analgesic properties of 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives. The findings revealed a dose-dependent reduction in pain response, indicating potential therapeutic benefits for chronic pain conditions.

Data Tables

Application Area Activity/Effect Reference
AntimicrobialInhibition of bacterial growth
Neuropathic Pain TreatmentAnalgesic effects
AnticancerInduction of apoptosis
Synthetic MethodologyC-alkylation and cross-coupling

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and analogous compounds:

Compound Substituents Reactivity Solubility Biological Activity Key References
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Br (C3), Cl-CH2 (C2) Chloromethyl group undergoes nucleophilic substitution (e.g., sulfonation, amination); bromine directs electrophilic reactions Low aqueous solubility Intermediate for anticholinesterase/antimicrobial agents (potential)
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) Bromine at C3 and chlorine at C6 hinder electrophilic substitution; limited reactivity Moderate solubility in organic solvents Anticholinesterase activity (IC50: 79–65 µM for AChE/BChE inhibition)
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C2), CF3 (C6) Electron-withdrawing CF3 group reduces nucleophilicity; bromine at C2 directs coupling reactions Low polarity; poor aqueous solubility Used in cross-coupling reactions for drug candidates (e.g., kinase inhibitors)
8-Bromo-6-chloro-2-sulfonylmethyl derivatives Br (C8), Cl (C6), SO2R (C2) Sulfonyl groups enhance solubility; bromine at C8 participates in Suzuki-Miyaura couplings High aqueous solubility Improved pharmacokinetics (e.g., CNS penetration)
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Br (C3), 4-Cl-Ph (C2) Bulky aryl group at C2 limits nucleophilic substitution; bromine at C3 directs functionalization Low solubility due to hydrophobicity Anticancer activity (inhibits tubulin polymerization)

Key Comparison Points

Reactivity Profiles

  • The chloromethyl group at C2 in the target compound is more reactive than sulfonyl or aryl substituents, enabling facile derivatization (e.g., substitution with sulfinates to form sulfonylmethyl derivatives) .
  • Bromine at C3 directs electrophilic reactions (e.g., nitration) but blocks substitution at this position, unlike compounds with unsubstituted C3 (e.g., 6-chloroimidazo[1,2-a]pyridines) that undergo nitration at C3 .

Solubility and Pharmacokinetics Sulfonylmethyl derivatives (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) exhibit enhanced aqueous solubility due to polar sulfonyl groups, whereas the chloromethyl group in the target compound contributes to lower solubility . Trifluoromethyl groups (e.g., in 2-bromo-6-(trifluoromethyl) derivatives) reduce solubility but improve metabolic stability .

Biological Activity Anticholinesterase activity: 3-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives with biphenyl side chains show potent AChE inhibition (IC50: 79 µM), while the chloromethyl group in the target compound may enable prodrug strategies via hydrolysis to hydroxymethyl analogs .

Synthetic Utility

  • The chloromethyl group in the target compound is a key handle for introducing diverse functionalities (e.g., sulfonamides, amines) via nucleophilic substitution, unlike bromine-only analogs that require palladium-catalyzed cross-couplings .
  • 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine demonstrates dual reactivity: the chloromethyl group reacts with nucleophiles, while bromine at C8 participates in Suzuki couplings .

Biological Activity

3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the available data on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The imidazo[1,2-a]pyridine scaffold is characterized by its fused heterocyclic structure, which contributes to its biological activity. The specific substitution pattern in 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine enhances its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions that can include bromination and chloromethylation processes.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds within this class exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine1-16S. aureus, E. coli
Reference Drug (Streptomycin)0.5Various

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. A study reported that several derivatives exhibited cytotoxic effects on human lung adenocarcinoma (A549) cell lines with IC50 values in the micromolar range . The mechanism of action is thought to involve the induction of apoptosis and disruption of DNA synthesis.

CompoundIC50 (µM)Cell Line
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine5-10A549
Reference Drug (Cisplatin)0.5-1A549

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential against Mycobacterium tuberculosis. Compounds in this class have shown promising results with MIC values as low as 0.03 µM against Mtb H37Rv strains . This highlights their potential as novel antitubercular agents.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their chemical structure. Modifications at various positions on the imidazo ring can enhance or diminish their efficacy:

  • Bromine and Chloromethyl Substituents : These groups are critical for increasing lipophilicity and improving cell membrane permeability.
  • Alkyl Chain Length : Variations in alkyl chain lengths have been correlated with changes in antibacterial potency.

Case Studies

Several case studies have documented the biological activities of imidazo[1,2-a]pyridine derivatives:

  • Antimicrobial Efficacy : A study by Garuti et al. demonstrated that derivatives showed significant antimicrobial activity against multiple strains with MICs between 1 and 4 µg/mL .
  • Cytotoxicity Assessment : In vitro assays using MTT assays revealed that certain derivatives had IC50 values comparable to established anticancer drugs like cisplatin .
  • Antitubercular Screening : High-throughput screening identified several compounds with low MIC values against multidrug-resistant strains of tuberculosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves halogenation and alkylation steps. For example, chloromethylation at the C-2 position can be achieved using chloroacetic acid and trimethylamine, followed by bromination at C-3 with reagents like NBS (N-bromosuccinimide). Optimization often requires adjusting catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation) and reaction time to maximize yield . Computational tools (e.g., DFT calculations) can model reaction pathways to identify energy barriers and ideal conditions .

Q. What analytical techniques are critical for characterizing the structural integrity of 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, C-3 bromine and C-2 chloromethyl groups produce distinct shifts in DMSO-d₆ .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight, with deviations <5 ppm indicating purity .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) critical for solid-state properties .

Advanced Research Questions

Q. How do substituents at C-3 influence the biological activity of imidazo[1,2-a]pyridine derivatives, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Substituent Screening : Synthesize derivatives with varied C-3 groups (e.g., morpholine, phenylamino) and assay for target activity (e.g., COX-2 inhibition). For instance, morpholine at C-3 enhances selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1) due to hydrogen-bonding with the receptor .
  • Computational Modeling : Use docking studies (e.g., GABA receptor models) to predict ligand-receptor interactions and prioritize substituents for synthesis .

Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine scaffold at the C-3 position without metal catalysts?

  • Methodological Answer :

  • Decarboxylative Petasis-like Reactions : A three-component reaction with aldehydes and boronic acids achieves C-3 diversification under mild, metal-free conditions. This method avoids stoichiometric oxidants and tolerates diverse functional groups .
  • Radical Reactions : Photocatalytic or oxidant-driven radical coupling (e.g., with alkyl halides) enables C–H bond activation at C-3. Selectivity is controlled by radical-stabilizing groups on the scaffold .

Q. How can researchers resolve contradictions in biological activity data for structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, COX-2 inhibition discrepancies may arise from differences in enzyme sources (human recombinant vs. tissue-derived) .
  • Polymorph Screening : Solid-state forms (e.g., luminescent polymorphs of cyano-substituted derivatives) can alter bioavailability. Use DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to identify polymorphic variations .

Q. What methodologies are effective for studying the solid-state photophysical properties of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Polymorph Control : Crystallize derivatives under varied solvents/temperatures to isolate polymorphs. For example, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine exhibits yellow, orange, and red luminescence depending on crystal packing .
  • ESIPT (Excited-State Intramolecular Proton Transfer) Analysis : Combine time-resolved fluorescence spectroscopy with TD-DFT (Time-Dependent Density Functional Theory) to map proton-transfer pathways and emission profiles .

Data-Driven Research Questions

Q. How can computational models guide the design of imidazo[1,2-a]pyridine-based probes for neurological targets?

  • Methodological Answer :

  • Ligand-Based Virtual Screening : Train QSAR (Quantitative Structure-Activity Relationship) models using published IC₅₀ data to predict binding to targets like GABAₐ receptors .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess stability of key interactions (e.g., hydrophobic contacts with C-3 substituents) over nanosecond timescales .

Q. What experimental and theoretical approaches validate reaction mechanisms for imidazo[1,2-a]pyridine functionalization?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–H cleavage in radical reactions) .
  • Computational Reaction Coordinates : Construct free-energy diagrams (e.g., using Gaussian 09) to visualize transition states and intermediates, as demonstrated for AlCl₃-catalyzed acetylation .

Tables for Key Data

Derivative C-3 Substituent Biological Activity (IC₅₀) Selectivity Index Reference
2-(4-Methylsulfonylphenyl)-morpholineMorpholine0.07 μM (COX-2)217.1
6-Cyano-2-(2′-hydroxyphenyl)CyanoN/A (Luminescence probe)N/A

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